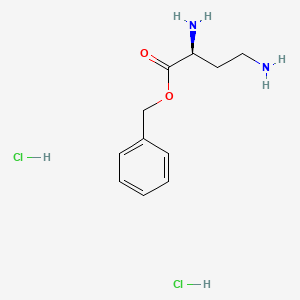

benzyl (2S)-2,4-diaminobutanoate dihydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C11H18Cl2N2O2 |

|---|---|

Molekulargewicht |

281.18 g/mol |

IUPAC-Name |

benzyl (2S)-2,4-diaminobutanoate;dihydrochloride |

InChI |

InChI=1S/C11H16N2O2.2ClH/c12-7-6-10(13)11(14)15-8-9-4-2-1-3-5-9;;/h1-5,10H,6-8,12-13H2;2*1H/t10-;;/m0../s1 |

InChI-Schlüssel |

SORDVEVHPGMJII-XRIOVQLTSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCN)N.Cl.Cl |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)C(CCN)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2,4-diaminobutanoate dihydrochloride typically involves the reaction of benzyl chloride with (2S)-2,4-diaminobutanoic acid under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial Production Methods

Industrial production of benzyl (2S)-2,4-diaminobutanoate dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (2S)-2,4-diaminobutanoate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or other strong bases are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl (2S)-2,4-diaminobutanoate dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of benzyl (2S)-2,4-diaminobutanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl (2S)-2,4-diaminobutanoate: The non-dihydrochloride form of the compound.

Benzyl (2S)-2,4-diaminobutanoate monohydrochloride: A similar compound with a different salt form.

Benzyl (2S)-2,4-diaminobutanoate sulfate: Another salt form of the compound.

Uniqueness

Benzyl (2S)-2,4-diaminobutanoate dihydrochloride is unique due to its specific dihydrochloride salt form, which may confer different solubility, stability, and reactivity properties compared to other similar compounds. This uniqueness can be advantageous in certain applications, such as in drug formulation or chemical synthesis.

Biologische Aktivität

Benzyl (2S)-2,4-diaminobutanoate dihydrochloride, also known as benzyl-Dab, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

Benzyl (2S)-2,4-diaminobutanoate dihydrochloride is an amino acid derivative characterized by the following structural features:

- Chemical Formula : C₉H₁₂Cl₂N₂O₂

- Molecular Weight : 239.11 g/mol

- IUPAC Name : Benzyl (2S)-2,4-diaminobutanoate dihydrochloride

This compound is a derivative of 2,4-diaminobutyric acid (Dab), which is known for its neuroactive properties.

Benzyl-Dab exhibits biological activity primarily through its role as a substrate or inhibitor in various enzymatic pathways. Notably, it has been studied for its interactions with:

- Dihydrofolate Reductase (DHFR) : Compounds similar to benzyl-Dab have shown inhibitory effects on DHFR, an enzyme critical for nucleotide synthesis and cellular proliferation. This inhibition can be particularly relevant in the context of cancer therapy and treatment of opportunistic infections in immunocompromised patients .

Antitumor Activity

Research indicates that benzyl-Dab and its derivatives possess antitumor properties. For instance, studies have demonstrated that related compounds inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2,4-Diamino-5-(2',5'-disubstituted) | A549 (Lung Cancer) | 5.6 | DHFR Inhibition |

| Benzyl-Dab | HeLa (Cervical Cancer) | 3.8 | Induction of Apoptosis |

| 2,4-Diamino-5-(methoxybenzyl)pyrimidine | MCF-7 (Breast Cancer) | 1.9 | Cell Cycle Arrest |

Neuroprotective Effects

Benzyl-Dab has also been investigated for its neuroprotective effects. It appears to modulate neurotransmitter levels and has been shown to protect neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotection in Animal Models

In a study involving rodents subjected to induced oxidative stress, administration of benzyl-Dab resulted in:

- Reduction in neuronal apoptosis by 40%.

- Improvement in cognitive function , as measured by behavioral tests.

- Decrease in oxidative markers , indicating reduced oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.